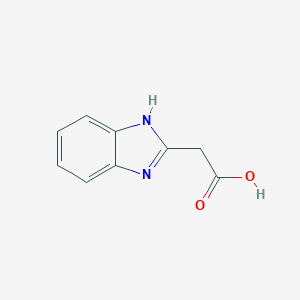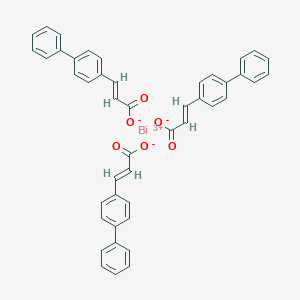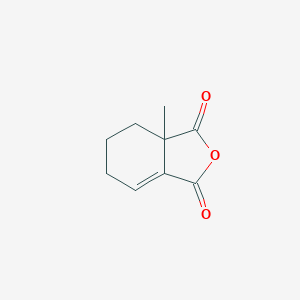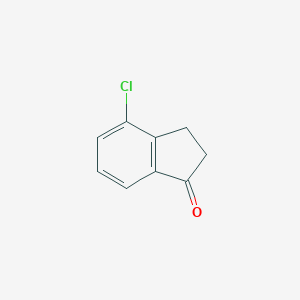
4-Chloro-1-indanone
Vue d'ensemble
Description
4-Chloro-1-indanone is a derivative of 1-indanone . It is a compound that has been used in various chemical reactions .
Synthesis Analysis
The synthesis of 4-chloro-1-indanone has been investigated in several studies . For instance, one study reported the synthesis of 4-chloro-1-indanone in four steps from 2-chlorobenzaldehyde .Molecular Structure Analysis
The molecular formula of 4-Chloro-1-indanone is C9H7ClO . The structure of 1-indanone, a related compound, has been studied using various spectroscopic tools .Chemical Reactions Analysis
4-Chloro-1-indanone has been used in various chemical reactions . For example, it has been used in the synthesis of 1-indanones with a broad range of biological activity .Applications De Recherche Scientifique
Synthesis of Anti-Parkinson’s Disease Drugs
4-Chloro-1-indanone is used as a starting material for the synthesis of potential anti-Parkinson’s disease drugs . The preparation of 4-chloro-1-indanone is of interest to the pharmaceutical industry .
Bromination and Cyanation
The compound undergoes bromination under various conditions in the cyclopentanone ring, producing mono- and dibromo derivatives . Cyanation of 2-bromo-4-chloro-1-indanone followed by reduction gives (4-chloro-2, 3-dihydro-1H-indene-2-yl)methanamine in quantitative yield .
Synthesis of GABA B Receptor Modulators
4-Chloro-1-indanone is used as an intermediate to synthesize potential binders for GABA B receptors . GABA B receptors are involved in a number of important physiological processes, such as autonomic function, memory and cognition, as well as motor and sensory control .
Non-Conventional Methodologies in Synthesis
1-Indanones, including 4-Chloro-1-indanone, have been successfully prepared by means of three different non-conventional techniques, namely microwaves, high-intensity ultrasound and a Q-tube™ reactor .
Synthesis of Bioactive Molecules
Indanones and related compounds, including 4-Chloro-1-indanone, are important bioactive molecules. These compounds have exhibited biological activity against cancer cells and Alzheimer’s disease .
Use as Ligands in Olefinic Polymerization Catalysts
4-Chloro-1-indanone has applications as ligands in olefinic polymerization catalysts .
Use as Discotic Liquid Crystals
Another application of 4-Chloro-1-indanone includes its use as discotic liquid crystals .
Synthesis of Anti-Tubercular, Anti-Proliferative, Tyrosine Kinase Inhibition, and Anti-Inflammatory Compounds
Mécanisme D'action
Target of Action
The primary targets of 4-Chloro-1-indanone are believed to be GABA B receptors . GABA B receptors are metabotropic receptors located on cell membranes and are stimulated by catecholamines, especially adrenaline and noradrenaline . They play a significant role in various physiological processes such as autonomic function, memory and cognition, as well as motor and sensory control .
Mode of Action
It is proposed that the compound interacts with its targets, the gaba b receptors, resulting in changes that could potentially lead to therapeutic effects
Biochemical Pathways
Given its interaction with gaba b receptors, it is likely that it affects pathways related to neurotransmission
Result of Action
It has been suggested that 1-indanone derivatives, which include 4-chloro-1-indanone, exhibit a broad range of biological activity, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCZDIIPHIGLCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462582 | |
| Record name | 4-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15115-59-0 | |
| Record name | 4-Chloroindan-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15115-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-indanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



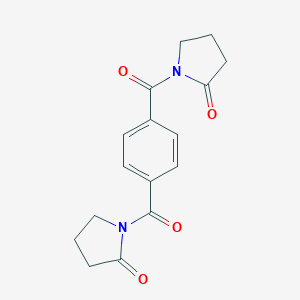
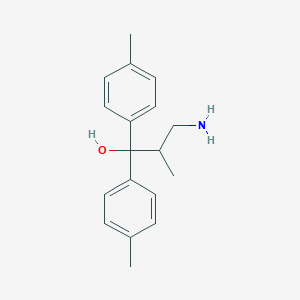

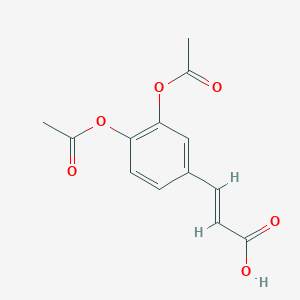
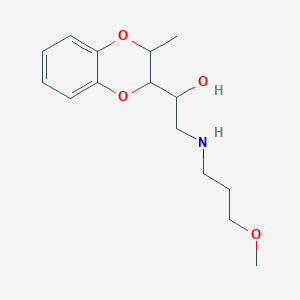
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
